4-Chloro-2-piperazin-1-yl-benzothiazole

Catalog No.
S3438863
CAS No.
69389-15-7
M.F
C11H12ClN3S
M. Wt
253.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-piperazin-1-yl-benzothiazole

CAS Number

69389-15-7

Product Name

4-Chloro-2-piperazin-1-yl-benzothiazole

IUPAC Name

4-chloro-2-piperazin-1-yl-1,3-benzothiazole

Molecular Formula

C11H12ClN3S

Molecular Weight

253.75 g/mol

InChI

InChI=1S/C11H12ClN3S/c12-8-2-1-3-9-10(8)14-11(16-9)15-6-4-13-5-7-15/h1-3,13H,4-7H2

InChI Key

IHBXITPMENARIU-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NC3=C(S2)C=CC=C3Cl

Canonical SMILES

C1CN(CCN1)C2=NC3=C(S2)C=CC=C3Cl

Antibacterial Activity

Specific Scientific Field: This application falls under the field of Medicinal Chemistry .

Summary of the Application: A new library of structurally modified 3- (piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized . These compounds were evaluated for their antibacterial activity .

Methods of Application or Experimental Procedures: The compounds were synthesized through a multi-step procedure and their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique . They were then screened for their antibacterial activity by the agar diffusion method .

Results or Outcomes: Three of the synthesized compounds were found to be active. One of the compounds showed good activity against Bacillus subtilis and Staphylococcus aureus with MIC 500 µg/mL .

Anticancer Activity

Specific Scientific Field: This application is also in the field of Medicinal Chemistry .

Summary of the Application: A series of substituted 2- (piperazin-1-yl)benzothiazole/benzoxazole coupled with 1,3,4-oxadiazole-2-thiol pharmacophore was synthesized . These compounds were evaluated for their cytotoxicity towards five human cancer cell lines .

Methods of Application or Experimental Procedures: The compounds were synthesized using a three carbon spacer . Their structures were confirmed by NMR and mass spectral data . They were then evaluated for their cytotoxicity towards five human cancer cell lines .

Results or Outcomes: Among the compounds tested, two displayed maximum cytotoxic activity. A431 was the most sensitive cell line against the compounds studied, followed by MCF7, A549, HepG2 and HeLa .

4-Chloro-2-piperazin-1-yl-benzothiazole is a heterocyclic compound characterized by a benzothiazole core substituted with a piperazine moiety and a chlorine atom at the fourth position. Its molecular formula is C₁₁H₁₂ClN₃S, and it has gained interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. The compound features a benzothiazole ring, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities.

The chemical reactivity of 4-Chloro-2-piperazin-1-yl-benzothiazole can be explored through various synthetic pathways. It can undergo nucleophilic substitution reactions, particularly at the chlorine site, allowing for the introduction of different functional groups. Additionally, the piperazine nitrogen atoms can participate in further derivatization reactions, leading to a wide range of derivatives with varied biological profiles. For instance, reactions involving acylation or alkylation can yield compounds with enhanced therapeutic efficacy .

4-Chloro-2-piperazin-1-yl-benzothiazole exhibits significant biological activities, particularly as an anti-tubercular agent. Studies have shown that derivatives of benzothiazole, including this compound, possess inhibitory effects against various strains of Mycobacterium tuberculosis, with some derivatives demonstrating low micromolar inhibitory concentrations . Furthermore, research indicates potential anticancer properties linked to its structural framework, making it a candidate for further investigation in cancer therapeutics .

The synthesis of 4-Chloro-2-piperazin-1-yl-benzothiazole typically involves several steps:

  • Formation of Benzothiazole: The initial step often includes the condensation of 2-aminobenzenethiol with a suitable carbonyl compound.
  • Piperazine Introduction: The benzothiazole derivative is then reacted with piperazine under appropriate conditions (e.g., heating in an organic solvent) to form the desired piperazinyl derivative.
  • Chlorination: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the fourth position on the benzothiazole ring .

These methods allow for the efficient production of 4-Chloro-2-piperazin-1-yl-benzothiazole and its derivatives.

The applications of 4-Chloro-2-piperazin-1-yl-benzothiazole are primarily found in pharmaceutical development. Its potential as an anti-tubercular and anticancer agent positions it as a candidate for drug formulation. Moreover, its unique structural characteristics make it suitable for further modifications to enhance its bioactivity and selectivity against specific targets in disease pathways.

Interaction studies involving 4-Chloro-2-piperazin-1-yl-benzothiazole have revealed its binding affinity to various biological targets. For example, computational docking studies suggest that this compound can effectively bind to proteins associated with Mycobacterium tuberculosis, indicating its potential as an inhibitor . Additionally, preliminary studies on its interaction with cancer cell lines show promising results in terms of cytotoxicity and selectivity compared to normal cells .

Several compounds share structural similarities with 4-Chloro-2-piperazin-1-yl-benzothiazole, each exhibiting unique properties:

Compound NameStructure FeaturesBiological Activity
2-Piperazin-1-yl-benzothiazolePiperazine linked directly to benzothiazoleAnticancer activity
4-Fluoro-2-piperazin-1-yl-benzothiazoleFluorine substitution at position fourEnhanced antimicrobial properties
5-Methyl-2-piperazin-1-yl-benzothiazoleMethyl group at position fivePotential anti-inflammatory effects

These compounds demonstrate variations in biological activity based on their substituents and structural modifications. The presence of different halogens or functional groups significantly influences their pharmacological profiles and therapeutic potentials.

XLogP3

2.8

Dates

Last modified: 08-19-2023

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